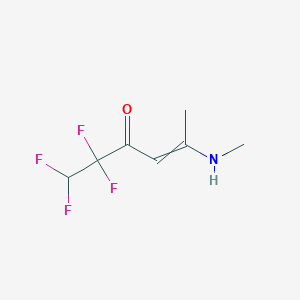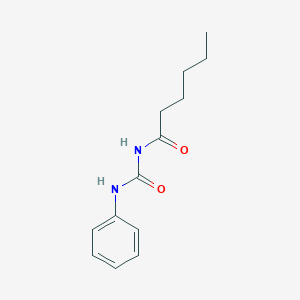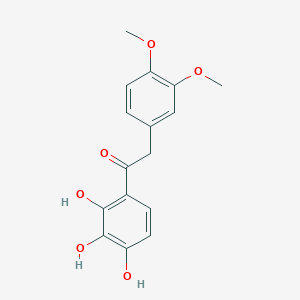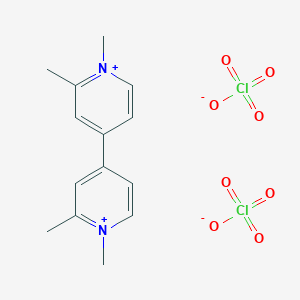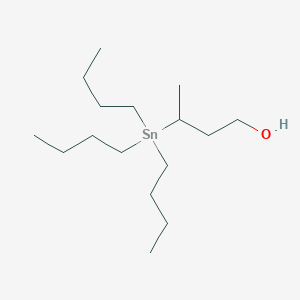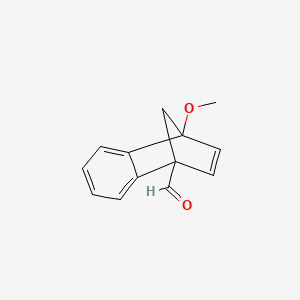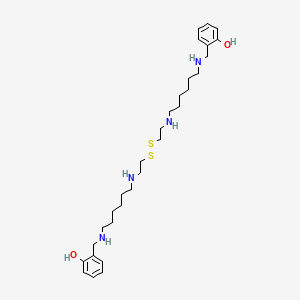
Phenol, 2,2'-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- is a complex organic compound with the molecular formula C30H50N4O2S2 and a molecular weight of 562.885 . This compound is characterized by the presence of phenol groups and a long chain containing sulfur and nitrogen atoms, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- typically involves multi-step organic reactions. One common method includes the reaction of phenol derivatives with a suitable diamine and a sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is common in monitoring the production process .
化学反応の分析
Types of Reactions
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions include quinones, substituted phenols, and various derivatives depending on the specific reagents and conditions used .
科学的研究の応用
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- involves its interaction with various molecular targets:
Molecular Targets: The phenol groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may exert its effects through oxidative stress pathways, modulating the levels of reactive oxygen species (ROS) and influencing cellular redox balance.
類似化合物との比較
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: Similar in structure but lacks the sulfur atoms present in Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis-.
Bis(salicylaldehyde)ethylenediamine: Another related compound with a simpler structure and different functional groups.
Uniqueness
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- is unique due to its long chain containing both sulfur and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
97125-00-3 |
|---|---|
分子式 |
C30H50N4O2S2 |
分子量 |
562.9 g/mol |
IUPAC名 |
2-[[6-[2-[2-[6-[(2-hydroxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethylamino]hexylamino]methyl]phenol |
InChI |
InChI=1S/C30H50N4O2S2/c35-29-15-7-5-13-27(29)25-33-19-11-3-1-9-17-31-21-23-37-38-24-22-32-18-10-2-4-12-20-34-26-28-14-6-8-16-30(28)36/h5-8,13-16,31-36H,1-4,9-12,17-26H2 |
InChIキー |
KCCRQRMNWRIRHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


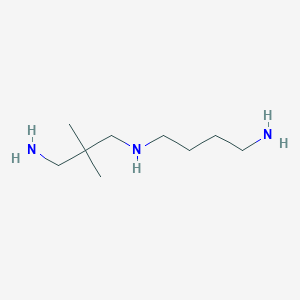
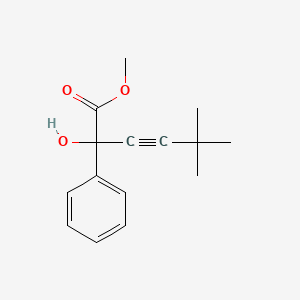
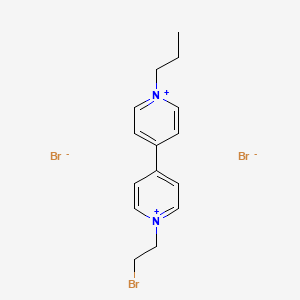

![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)


